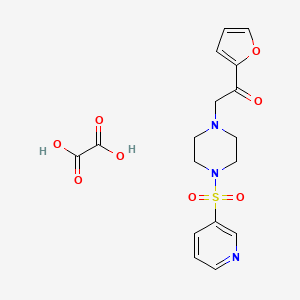

1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate

Description

1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate is a synthetic small molecule featuring a piperazine core substituted with a pyridin-3-ylsulfonyl group and a furan-2-yl ethanone moiety. The oxalate salt enhances its solubility and stability, making it suitable for pharmacological studies. Piperazine derivatives are widely recognized for their versatility in drug design, particularly in central nervous system (CNS) therapeutics, antimicrobial agents, and anticancer applications . The pyridin-3-ylsulfonyl group likely contributes to receptor binding affinity, while the furan ring may influence pharmacokinetics due to its electron-rich aromatic system. Structural characterization of such compounds typically employs X-ray crystallography, often utilizing SHELX-based refinement tools for precision .

Properties

IUPAC Name |

1-(furan-2-yl)-2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethanone;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S.C2H2O4/c19-14(15-4-2-10-22-15)12-17-6-8-18(9-7-17)23(20,21)13-3-1-5-16-11-13;3-1(4)2(5)6/h1-5,10-11H,6-9,12H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAUDASZCVPZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CN=CC=C3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl ethanone intermediate, which is then reacted with 4-(pyridin-3-ylsulfonyl)piperazine under controlled conditions. The final step involves the formation of the oxalate salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced to modify the functional groups attached to the piperazine ring.

Substitution: The pyridine ring can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the piperazine ring may produce various piperazine derivatives.

Scientific Research Applications

1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous piperazine derivatives with variations in substituents, biological targets, and physicochemical properties. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparative Analysis of Piperazine Derivatives

*Inferred from structural analogs; †Calculated based on oxalate counterion.

Structural and Functional Differences

- Piperazine Substituents: The target compound’s pyridin-3-ylsulfonyl group distinguishes it from analogs like 3f (pyridin-2-yl) and the phenyl group in the chloro derivative . The furan-2-yl moiety introduces an oxygen-containing heterocycle, contrasting with 3f’s indole and the chloro derivative’s phenyl group. Furan’s electron-rich nature may alter metabolic stability and membrane permeability .

- In contrast, the chloro derivative exhibits broader antimicrobial applications .

Salt Form and Solubility :

Pharmacological Implications

- The pyridin-3-ylsulfonyl group may confer higher 5-HT6 receptor selectivity than 3f ’s pyridin-2-yl substituent, as sulfonyl groups often stabilize ligand-receptor interactions .

- The oxalate salt’s solubility advantage positions the compound favorably for oral or injectable formulations, similar to Janssen’s salt-based drug .

Biological Activity

1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of furan and pyridine rings, along with a piperazine moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by:

- Furan ring : A five-membered aromatic ring that may enhance biological interactions.

- Pyridine-sulfonyl group : Known for its ability to interact with various biological targets.

- Piperazine unit : Often associated with pharmacological activity due to its structural versatility.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, similar to other sulfonamide derivatives that target autotaxin, which plays a role in lysophosphatidic acid (LPA) production .

- Receptor Modulation : Its structure allows it to bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial properties : Some derivatives have shown efficacy against bacterial strains, suggesting potential applications in treating infections.

- Anticancer activity : Studies have indicated that modifications in the piperazine and pyridine components can enhance anticancer properties by inducing apoptosis in cancer cells .

A summary of key findings from relevant studies is presented in the table below:

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Compound exhibited significant inhibition of autotaxin activity in vitro. | Potential treatment for pulmonary fibrosis. |

| Study 2 | Demonstrated selective cytotoxicity towards cancer cell lines. | Anticancer agent with promising selectivity. |

| Study 3 | Showed antimicrobial effects against Gram-positive bacteria. | Possible use as an antibiotic agent. |

Case Studies

- Pulmonary Fibrosis Model : In a bleomycin-induced pulmonary fibrosis model, related compounds demonstrated a sustained reduction in LPA levels, indicating potential therapeutic benefits for lung diseases .

- Cancer Cell Line Studies : Research on structurally similar compounds has shown that modifications can lead to enhanced efficacy against various cancer cell lines, highlighting the importance of structure–activity relationship studies for optimizing therapeutic properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate?

- Methodological Answer : Synthesis typically involves multi-step routes:

- Step 1 : Prepare the pyridin-3-ylsulfonyl-piperazine intermediate via sulfonylation of piperazine using pyridine-3-sulfonyl chloride under inert conditions (e.g., DCM, 0–5°C) .

- Step 2 : Couple the intermediate with 2-(furan-2-yl)acetyl chloride via nucleophilic acyl substitution, optimized in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Step 3 : Salt formation with oxalic acid in ethanol, followed by recrystallization for purity (>98% by HPLC) .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates using column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms furan ring protons (δ 6.3–7.4 ppm), sulfonyl group (δ 3.1–3.5 ppm for piperazine), and carbonyl signals (δ 170–175 ppm) .

- X-ray Crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) resolves piperazine conformation and oxalate salt hydrogen-bonding networks .

- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O), 1150–1200 cm⁻¹ (S=O), and 3100–3500 cm⁻¹ (oxalate O-H) validate functional groups .

Q. What are the common chemical reactions and optimal conditions for derivatization?

- Methodological Answer :

- Oxidation : Use m-CPBA in DCM to convert the furan ring to a diketone derivative (monitor via loss of furan proton signals in NMR) .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the ketone to a secondary alcohol; optimize pressure (1–3 atm) to avoid over-reduction .

- Nucleophilic Substitution : Replace the sulfonyl group with amines (e.g., benzylamine) under microwave-assisted conditions (100°C, 30 min) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Modify Substituents : Vary the pyridin-3-ylsulfonyl group (e.g., replace with pyridazin-3-yl or triazolo derivatives) to assess binding affinity to kinase targets .

- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyrrole and evaluate cytotoxicity via MTT assays .

- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with improved predicted binding to ATP-binding pockets .

Q. What strategies resolve contradictions in reaction yield data across different studies?

- Methodological Answer :

- Statistical Optimization : Apply response surface methodology (RSM) to identify critical factors (e.g., solvent polarity, temperature) affecting coupling reaction yields .

- Cross-Validation : Replicate conflicting protocols (e.g., oxalic acid salt formation in ethanol vs. acetone) and compare purity via DSC to isolate solvent-dependent crystallization effects .

Q. What computational approaches predict the compound's interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., PI3Kγ) in explicit solvent (GROMACS) to assess binding stability and hydrogen-bond interactions .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for sulfonyl group modifications to prioritize synthetically feasible derivatives with enhanced affinity .

Q. How to address discrepancies in analytical data from different characterization techniques?

- Methodological Answer :

- Multi-Technique Validation : Correlate X-ray crystallography data (bond lengths/angles) with DFT-optimized geometries to resolve NMR signal assignment conflicts .

- Batch Analysis : Compare HPLC purity (>98%) with elemental analysis (C, H, N, S) to detect trace solvents or counterion variability .

Q. What methodologies assess the compound's pharmacokinetic properties in preclinical models?

- Methodological Answer :

- In Vitro ADME : Use Caco-2 cell monolayers to measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) and microsomal stability (t₁/₂ > 30 min) .

- In Vivo Studies : Administer the oxalate salt (10 mg/kg IV) in rodent models and quantify plasma levels via LC-MS/MS to determine clearance rates and volume of distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.